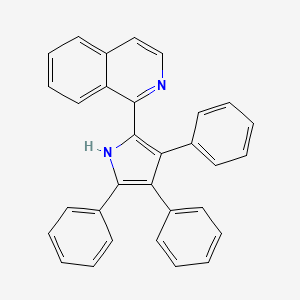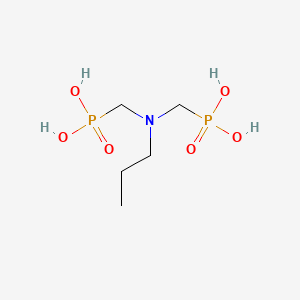
((Propylimino)bis(methylene))diphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Propylimino)bis(methylene))diphosphonic acid is a chemical compound with the molecular formula C5H15NO6P2 It is known for its unique structure, which includes a propyl group attached to an imino group, bis(methylene) groups, and diphosphonic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
((Propylimino)bis(methylene))diphosphonic acid can be synthesized through the reaction of primary amines, paraformaldehyde, and phosphorous acid in an acidic medium. The reaction typically requires controlled conditions, including the use of methanesulfonic acid and the addition of POCl3 or PCl3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
((Propylimino)bis(methylene))diphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions, where the imino group or phosphonic acid moieties are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, amines, and substituted derivatives of this compound. These products can have different properties and applications depending on the specific reaction and conditions used.
Scientific Research Applications
((Propylimino)bis(methylene))diphosphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of bone-related diseases due to its ability to bind to calcium ions.
Industry: The compound is used in the formulation of corrosion inhibitors, scale inhibitors, and as a chelating agent in various industrial processes
Mechanism of Action
The mechanism of action of ((Propylimino)bis(methylene))diphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding property makes it effective in inhibiting the formation of calcium-based scales and in preventing corrosion. In biological systems, the compound can inhibit enzymes by binding to metal cofactors, thereby affecting the enzyme’s activity and function .
Comparison with Similar Compounds
Similar Compounds
Methylenediphosphonic acid: A simpler analog with similar binding properties but lacking the imino and propyl groups.
Ethylenediamine-tetrakis(methylenephosphonic acid): A more complex compound with multiple phosphonic acid groups and a different structure.
N-Ethyliminodimethylenediphosphonic acid: Similar in structure but with an ethyl group instead of a propyl group
Uniqueness
((Propylimino)bis(methylene))diphosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to bind to metal ions and participate in various chemical reactions makes it a versatile compound with diverse applications.
Properties
CAS No. |
5995-27-7 |
|---|---|
Molecular Formula |
C5H15NO6P2 |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
[phosphonomethyl(propyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2/c1-2-3-6(4-13(7,8)9)5-14(10,11)12/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
HSEVIBLFMJQZMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


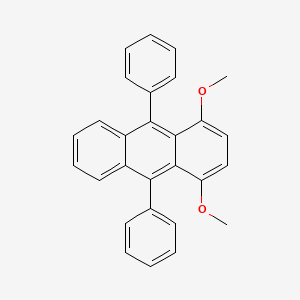
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
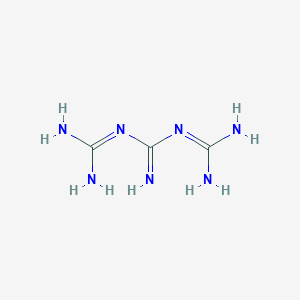

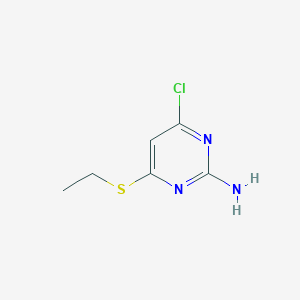
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)
![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
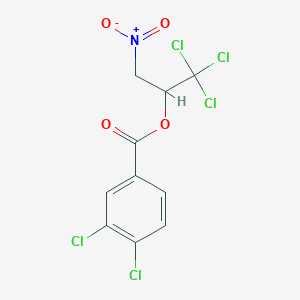

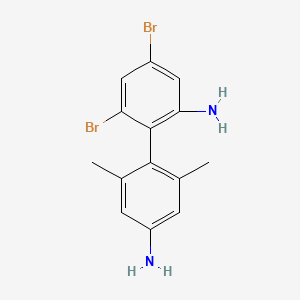
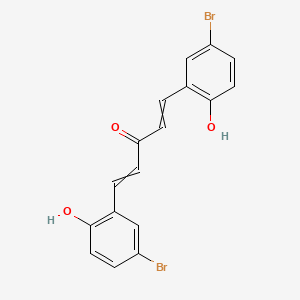
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
